Hyoscyamine N-Oxide Hydrochloride
CAS No.:
Cat. No.: VC17994996
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24ClNO4 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-,18?;/m1./s1 |
| Standard InChI Key | QTRBWTMEQQSFLO-ZWNAVJECSA-N |
| Isomeric SMILES | C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)[O-].Cl |
| Canonical SMILES | C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
Hyoscyamine N-Oxide Hydrochloride is a quaternary ammonium salt derived from the oxidation of hyoscyamine. The parent compound, hyoscyamine, is a bicyclic anticholinergic agent with the molecular formula and a molecular weight of 289.37 g/mol . The N-oxide modification introduces an oxygen atom to the tertiary amine group of hyoscyamine, increasing its polarity and altering its pharmacokinetic properties .
Key Identifiers
The structure of Hyoscyamine N-Oxide Hydrochloride retains the bicyclic tropane core of hyoscyamine but features an oxidized nitrogen atom and a chloride counterion . This modification enhances its solubility in polar solvents compared to the parent compound .
Synthesis and Manufacturing
The synthesis of Hyoscyamine N-Oxide Hydrochloride involves two primary steps:
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Oxidation of Hyoscyamine: Hyoscyamine undergoes oxidation at the tertiary amine group using agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), yielding the N-oxide derivative .
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Salt Formation: The free base of hyoscyamine N-oxide is treated with hydrochloric acid to form the hydrochloride salt, improving its stability and crystallinity .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with rigorous quality control measures to ensure purity >98% . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to verify structural integrity .
Physicochemical Properties
Hyoscyamine N-Oxide Hydrochloride exhibits distinct physicochemical characteristics due to its polar N-oxide group:
Experimental Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in water, methanol | |
| LogP (Partition Coefficient) | Estimated 1.90 (similar to atropine N-oxide) | |
| Optical Rotation | (c = 1, H₂O) |
The compound’s increased polarity compared to hyoscyamine ( vs. ) suggests enhanced aqueous solubility, making it suitable for analytical applications .
Pharmacological and Toxicological Profile
Mechanism of Action
As an N-oxide derivative, Hyoscyamine N-Oxide Hydrochloride retains antimuscarinic activity but with altered receptor affinity. It competitively inhibits acetylcholine at muscarinic receptors in the parasympathetic nervous system, though its potency is reduced compared to hyoscyamine .
Toxicity
Hyoscyamine N-Oxide Hydrochloride is classified under the following hazard statements:
Despite these risks, no significant hepatotoxicity has been reported for related anticholinergics, likely due to low systemic absorption at standard doses .
This compound serves as a critical reference standard in pharmaceutical quality control. Key applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume